4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is systematically identified under IUPAC guidelines as 4-[[3-(trifluoromethyl)phenoxy]methyl]oxane . This nomenclature derives from the parent structure oxane (a six-membered oxygen-containing heterocycle), with a substituent at the 4-position consisting of a methyl group linked to a 3-(trifluoromethyl)phenoxy moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1257664-95-1 |
| Molecular Formula | C₁₃H₁₅F₃O₂ |
| Molecular Weight | 260.25 g/mol |
| SMILES | C1COCCC1COC2=CC=CC(=C2)C(F)(F)F |
| InChI Key | JXLRDUQXXKNUBR-UHFFFAOYSA-N |
Synonyms include 4-((3-(Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran and MFCD18087719, reflecting variations in substituent positioning and naming conventions. The trifluoromethyl (-CF₃) group at the meta position on the phenyl ring distinguishes this compound from related derivatives, influencing both its electronic and steric properties.
Molecular Geometry and Stereochemical Features
The molecular geometry of 4-[[3-(trifluoromethyl)phenoxy]methyl]oxane is defined by its tetrahydropyran (oxane) ring , which adopts a chair conformation in its lowest-energy state. Key stereochemical features include:
Chair Conformation Stability :
- The tetrahydropyran ring minimizes steric strain by positioning bulky substituents equatorially. The -OCH₂C₆H₄CF₃ group at C4 occupies an equatorial position, reducing 1,3-diaxial interactions.
- The trifluoromethyl group on the phenyl ring introduces steric and electronic effects, favoring a planar arrangement of the phenoxy moiety.
Bond Angles and Torsional Strain :
Electrostatic Effects :
X-ray Crystallographic Analysis of Solid-State Conformation
While X-ray data for 4-[[3-(trifluoromethyl)phenoxy]methyl]oxane is not explicitly reported, studies on analogous tetrahydropyran derivatives provide insights:
General Chair Conformation :
- X-ray analyses of compounds like 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one reveal chair conformations with equatorial substituents. For 4-[[3-(trifluoromethyl)phenoxy]methyl]oxane, the -OCH₂C₆H₄CF₃ group likely adopts an equatorial position to minimize steric clash with axial hydrogens.
Packing Interactions :
Torsional Parameters :
Comparative Structural Analysis with Related Tetrahydropyran Derivatives
The structural uniqueness of 4-[[3-(trifluoromethyl)phenoxy]methyl]oxane becomes evident when compared to derivatives:
Positional Isomerism :
Electronic Effects :
Ring Flexibility :
- Derivatives with smaller substituents (e.g., -OH or -CH₃) exhibit greater conformational flexibility, while bulky groups like -CF₃ restrict ring inversion.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLRDUQXXKNUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682171 | |
| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-95-1 | |
| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Tetrahydropyran-4-carboxylic Acid Derivatives
Tetrahydro-2H-pyran-4-methanol is commonly synthesized via the reduction of tetrahydropyran-4-carboxylic acid esters. For example, ethyl tetrahydropyran-4-carboxylate can be reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the primary alcohol:
This method achieves yields exceeding 85% under anhydrous conditions.
Cyclization of Diol Precursors
Alternative routes involve cyclization of 1,5-diols under acidic conditions. For instance, 5-hydroxypentan-2-ol treated with p-toluenesulfonic acid (p-TsOH) in toluene undergoes dehydration to form tetrahydro-2H-pyran-4-methanol:
This method is less favored due to competing polymerization but remains applicable for large-scale production.
Etherification Strategies
Mitsunobu Reaction
The Mitsunobu reaction is a robust method for forming C–O bonds between alcohols and phenols. Combining tetrahydro-2H-pyran-4-methanol with 3-trifluoromethylphenol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitates etherification:
Conditions :
This method avoids harsh bases and is stereospecific, making it ideal for acid-sensitive substrates.
Williamson Ether Synthesis
The Williamson synthesis involves nucleophilic substitution of an alkoxide with an alkyl halide. Here, tetrahydro-2H-pyran-4-methanol is first converted to a mesylate or tosylate, which reacts with sodium 3-trifluoromethylphenoxide:
Conditions :
-
Base: Triethylamine (Et₃N) for mesylation
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60–80°C
This route is scalable but requires careful handling of moisture-sensitive intermediates.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the Williamson synthesis is preferred due to lower reagent costs and compatibility with continuous flow systems. Patent US10053436B2 highlights the use of high-boiling solvents like dimethylformamide (DMF) for such reactions, enabling efficient heat management. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Applications
The compound has shown promise in various pharmacological contexts, particularly as a modulator of protein interactions. It is being explored for its role in the development of bifunctional compounds that target E3 ubiquitin ligases, which are crucial for the degradation of specific proteins involved in diseases such as cancer .
Case Study: Cancer Treatment
In preclinical studies, compounds similar to this compound have been evaluated for their efficacy in targeting androgen receptors and other polypeptides, leading to significant reductions in tumor growth in animal models .
Research indicates that this compound exhibits notable biological activities, including anti-inflammatory and cytotoxic effects. Its mechanism of action involves modulation of cellular pathways that regulate apoptosis and cell proliferation.
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Protein modulation | Targeting E3 ligases for protein degradation |
Environmental Impact Studies
The environmental stability and biodegradability of this compound have been assessed, revealing that it does not readily degrade under typical environmental conditions . This characteristic is crucial for evaluating its long-term ecological impact.
Case Study: Environmental Monitoring
Studies conducted on wastewater treatment facilities indicated that while the compound is not easily biodegradable, its concentrations significantly decreased after treatment processes, suggesting some level of removal efficiency .
Industrial Applications
Beyond pharmacology, this compound has potential applications in agrochemicals as a pesticide or herbicide due to its structural properties that may interfere with plant growth regulators.
Data Table: Industrial Application Potential
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Findings :
- The trifluoromethyl group in the target compound increases lipophilicity and metabolic resistance compared to methyl or chloro substituents, critical for drug design .
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilic reactivity, enabling diverse derivatization .
- Steric effects: The 3-substituted trifluoromethylphenyl group in the target compound reduces steric hindrance compared to 4-substituted analogues (e.g., 4-methylphenoxy), improving binding efficiency in receptor interactions .
Key Insights :
- Reductive amination (target compound) offers high selectivity for amine introduction but requires stringent purification .
- Photochemical methods (e.g., for 4f) enable rapid alkyne incorporation but face scalability challenges .
- Acid-catalyzed reactions (e.g., in ) are highly condition-dependent; trifluoroacetic acid favors 2-ethoxy products, while acetonitrile/p-TsOH yields dihydropyran derivatives .
Physical and Spectroscopic Properties
Notes:
Biological Activity
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydro-2H-pyran ring substituted with a 3-trifluoromethylphenoxy group. This unique structure contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The minimum inhibitory concentration (MIC) values demonstrate its potential as an effective antimicrobial agent, particularly against Gram-positive bacteria.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been shown to possess anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Study: Inhibition of TNF-α Production
In a recent study, cells treated with this compound showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that mediate immune responses, leading to altered signaling pathways.
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development for treating infections and inflammatory conditions. Its unique structure makes it a valuable building block for synthesizing more complex molecules with enhanced biological activity.
Industrial Applications
In addition to medicinal uses, this compound may find applications in the production of specialty chemicals and materials due to its unique chemical properties.
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran derivatives?
Methodological Answer: The synthesis typically involves Prins cyclization or copper(II)-bisphosphine-catalyzed oligomerization . For example:
- Prins Cyclization : Use benzaldehyde dimethyl acetal and silane as starting materials under acidic conditions (e.g., BF₃·OEt₂) at controlled temperatures (50–80°C) to achieve cyclization .
- Catalyzed Oligomerization : Copper(II) complexes with chiral bisphosphine ligands (e.g., L3) enable stereoselective synthesis. Reactants like 3,5-dimethylhex-5-en-1-ol and substituted aldehydes yield diastereomeric products (e.g., 72 and 73 in ) with distinct stereochemistry . Table 1: Representative Reaction Conditions
| Method | Catalysts/Reagents | Yield (%) | Key Stereochemical Outcome |
|---|---|---|---|
| Prins Cyclization | BF₃·OEt₂, 70°C | 62–84 | Mixture of diastereomers |
| Cu(II)-Bisphosphine | L3 ligand, CH₂Cl₂, RT | 57–84 | High diastereoselectivity |
Q. How can NMR spectroscopy confirm the structure of synthesized derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 6.8–9.2 Hz for axial-equatorial proton coupling in tetrahydropyran rings) and chemical shifts (e.g., δ 4.1–5.2 ppm for oxygen-linked methylene groups). For trifluoromethylphenoxy substituents, expect distinct aromatic proton splitting (δ 6.8–7.4 ppm) and CF₃ signals (¹³C: ~120–125 ppm) .
- NOESY/ROESY : Resolve stereochemistry by correlating spatial proximity of protons (e.g., confirming axial vs. equatorial substituents) .
Q. What factors influence the stability of this compound under different storage conditions?
Methodological Answer:
- Moisture Sensitivity : The trifluoromethylphenoxy group is hydrolytically stable but may degrade in strongly acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C .
- Light Sensitivity : UV exposure can induce ring-opening reactions; use amber vials for long-term storage .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of trifluoromethylphenoxy-substituted tetrahydropyrans?
Methodological Answer:
- Chiral Catalysts : Use Cu(II)-bisphosphine complexes (e.g., L3 ligand) to enforce syn or anti addition during cyclization. For example, L3 promotes a 3:1 dr favoring the (2R*,3S*,4S*) diastereomer .
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance stereochemical control by stabilizing transition states .
- Temperature Modulation : Lower temperatures (–10°C) favor kinetic control, while higher temperatures (50°C) promote thermodynamic products .
Q. What strategies resolve contradictory biological activity data in different in vitro models?
Methodological Answer:
- Metabolic Stability Assays : Compare hepatic microsome stability (e.g., human vs. rodent) to identify species-specific degradation pathways .
- SAR Analysis : Modify substituents (e.g., replacing 4-methoxyphenoxy with 4-fluorothiophenyl) to enhance HMG-CoA reductase inhibition, as seen in pitavastatin analogs .
- Off-Target Profiling : Use kinase panels or proteome-wide affinity chromatography to identify unintended interactions .
Q. How do computational methods predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity (e.g., SN2 vs. SN1 pathways at the tetrahydropyran oxygen). For example, trifluoromethyl groups increase electrophilicity at adjacent carbons .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal reagents for substitutions (e.g., allyltrimethylsilane vs. methylallyl-TMS) .
- MD Simulations : Study solvent accessibility of reactive sites to design sterically hindered derivatives with improved selectivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
